molecular formula C18H27BClNO4 B15089723 [2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cat. No.: B15089723
M. Wt: 367.7 g/mol
InChI Key: UTFMTYRJXHUAOU-UHFFFAOYSA-N
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Description

[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a boronic ester derivative featuring a tert-butyl carbamate-protected benzylamine group and a chloro substituent at the 2-position of the benzene ring. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for forming carbon-carbon bonds . The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic workflows, while the boronate ester enables versatile reactivity with aryl halides under palladium catalysis.

Properties

Molecular Formula

C18H27BClNO4

Molecular Weight

367.7 g/mol

IUPAC Name

tert-butyl N-[[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C18H27BClNO4/c1-16(2,3)23-15(22)21-11-12-10-13(8-9-14(12)20)19-24-17(4,5)18(6,7)25-19/h8-10H,11H2,1-7H3,(H,21,22)

InChI Key

UTFMTYRJXHUAOU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the dioxaborolane ring, which can be synthesized from pinacol and boron trichloride. The chloro-substituted benzyl group is then introduced through a substitution reaction involving a suitable chloroaromatic compound. Finally, the carbamic acid tert-butyl ester group is added through a reaction with tert-butyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions can produce a variety of substituted benzyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, derivatives of this compound are explored for their potential therapeutic properties. The unique structure allows for interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The dioxaborolane ring can participate in boron-mediated reactions, while the chloro and carbamic acid ester groups can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds and their key attributes:

Compound Name Molecular Weight CAS Number Key Substituents/Features Applications/Reactivity Notes Reference
[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester (Target) ~365.7* N/A Chloro (2-position), Boc-protected benzylamine, boronate ester (5-position) Designed for cross-coupling; chloro may direct regioselectivity in coupling reactions.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate 345.24 N/A Isoindoline core, Boc-protected amine, boronate ester Likely used in peptide-derived drug discovery; steric hindrance may affect coupling efficiency.
N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-ethylethanamine 323.67 2096341-29-4 Chloro (4-position), diethylamino group, boronate ester Polar amino group enhances solubility; potential for dual functionality in catalysis.
{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester ~349.3* N/A Phenoxy linker, Boc-protected amine, boronate ester Phenoxy spacer may improve metabolic stability in prodrug designs.
tert-Butyl 2-((3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)acetate ~348.3* 1075249-37-4 Pyridine core, methyl substituent, Boc-protected acetamide Pyridine enhances electron-withdrawing effects, accelerating transmetalation in cross-coupling.

*Estimated based on molecular formula.

Key Structural and Functional Differences:

Core Aromatic System: The target compound employs a benzene ring, whereas analogs like use a pyridine ring, altering electronic properties (pyridine’s electron-deficient nature accelerates transmetalation in cross-coupling).

Substituent Positioning :

  • The chloro group in the target (2-position) vs. 4-position in affects steric and electronic interactions. Ortho-substituted chloro groups may hinder coupling at adjacent positions but enhance stability against protodeboronation .

Linker and Functional Groups: Boc-protected amines (target, ) offer orthogonal deprotection strategies, critical for sequential functionalization. In contrast, ’s diethylamino group provides inherent basicity, which may interfere with metal catalysts unless carefully controlled.

Boronate Ester Stability: All compounds feature the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, known for air stability and slow hydrolysis. However, steric environments (e.g., isoindoline in ) may further protect the boronate from premature degradation .

Q & A

Q. Example protocol from :

  • Reagents : HATU (1.2 equiv), DIEA (2.0 equiv), and VHL ligand 1 hydrochloride (1.1 equiv) in anhydrous DMF.
  • Reaction time : 4 hours under argon.
  • Workup : Extraction with ethyl acetate, drying with MgSO₄, and purification via reverse-phase flash chromatography (RP-FC).
  • Yield : 31% (moderate, suggesting optimization potential).

Basic: What purification methods are effective for isolating this compound?

Reverse-phase flash chromatography (RP-FC) is recommended due to the compound’s moderate polarity. Typical conditions:

  • Stationary phase : C18 silica gel.
  • Mobile phase : Gradient of acetonitrile/water (10% → 90% MeCN) with 0.1% trifluoroacetic acid (TFA) to suppress aggregation .
  • Rf value : 0.11 in 10% MeOH/CH₂Cl₂ (TLC monitoring) .

Alternative : Preparative HPLC with a C18 column for high-purity isolation (>98%) .

Advanced: How does the dioxaborolane group influence reactivity in cross-coupling reactions?

The pinacol boronate ester acts as a transient directing group in Suzuki-Miyaura couplings, enabling C–C bond formation under mild conditions. Key factors:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
  • Base : K₂CO₃ or CsF (2–3 equiv) in THF/H₂O (3:1) at 60–80°C .
  • Compatibility : The tert-butyl carbamate group is stable under basic conditions but may hydrolyze in strong acids .

Q. Side reactions :

  • Protodeboronation in protic solvents.
  • Oxidative deborylation if exposed to peroxides. Mitigate by using degassed solvents and inert atmospheres .

Advanced: How to resolve contradictions in reaction yields reported across studies?

Case study : A 31% yield () vs. literature reports of 50–60%.

  • Possible causes :
    • Reagent purity : Ensure HATU and DIEA are freshly distilled.
    • Coupling efficiency : Substitute HATU with PyBOP or DMT-MM for improved activation .
    • Solvent effects : Test DMA or DCM instead of DMF to reduce side reactions.
  • Analytical tools : Monitor reaction progress via LC-MS to identify intermediates/byproducts .

Advanced: How to characterize this compound using NMR spectroscopy?

Key 1H NMR peaks (CDCl₃, 400 MHz):

  • Boc group : δ 1.43 ppm (s, 9H, tert-butyl).
  • Aromatic protons : δ 7.25–7.75 ppm (multiplet, 3H from chlorophenyl and boronate-substituted benzene).
  • Methylene (CH₂) : δ 4.30 ppm (d, J = 6.0 Hz, 2H, benzyl-CH₂) .

Q. 13C NMR :

  • Boc carbonyl : δ 155.2 ppm.
  • Dioxaborolane quaternary carbons : δ 24.9–25.1 ppm (4×CH₃) .

Mass spec (ESI+) : [M+H]⁺ expected at m/z 378.1 (calculated for C₁₈H₂₆BClNO₄⁺) .

Advanced: What strategies stabilize this compound during long-term storage?

  • Storage : -20°C in sealed, argon-flushed vials with desiccant (e.g., molecular sieves).
  • Decomposition risks :
    • Hydrolysis of the boronate ester in humid environments.
    • Acid-catalyzed Boc deprotection (avoid pH < 4) .
  • Stability testing : Monitor via ¹H NMR every 3 months for Boc group integrity .

Advanced: How to troubleshoot failed cross-coupling reactions using this boronate ester?

Q. Diagnostic steps :

Boronate integrity : Confirm via ¹¹B NMR (δ 28–30 ppm for sp²-B) .

Catalyst activity : Test with a control substrate (e.g., phenylboronic acid).

Base strength : Replace K₂CO₃ with stronger bases (e.g., K₃PO₄) for electron-deficient aryl halides.

Q. Optimized protocol :

  • Catalyst : Pd(OAc)₂ (2 mol%) with SPhos ligand (4 mol%).
  • Solvent : Dioxane/H₂O (4:1) at 90°C for 12 hours .

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